molecular formula C10H14O2S B15273944 3-Methyl-2-(3-methylthiophen-2-yl)butanoic acid

3-Methyl-2-(3-methylthiophen-2-yl)butanoic acid

Cat. No.: B15273944
M. Wt: 198.28 g/mol
InChI Key: GHPIDRHFXHXAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-(3-methylthiophen-2-yl)butanoic acid is an organic compound with the molecular formula C10H14O2S It is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, attached to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(3-methylthiophen-2-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to achieve high yields. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(3-methylthiophen-2-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

3-Methyl-2-(3-methylthiophen-2-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(3-methylthiophen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-butenoic acid: A structurally similar compound with a different functional group arrangement.

    Butanoic acid, 3-methyl-: Another related compound with a simpler structure.

Uniqueness

3-Methyl-2-(3-methylthiophen-2-yl)butanoic acid is unique due to the presence of both a thiophene ring and a butanoic acid moiety, which imparts distinct chemical and biological properties. Its structural complexity and potential for diverse chemical reactions make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

3-methyl-2-(3-methylthiophen-2-yl)butanoic acid

InChI

InChI=1S/C10H14O2S/c1-6(2)8(10(11)12)9-7(3)4-5-13-9/h4-6,8H,1-3H3,(H,11,12)

InChI Key

GHPIDRHFXHXAAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.